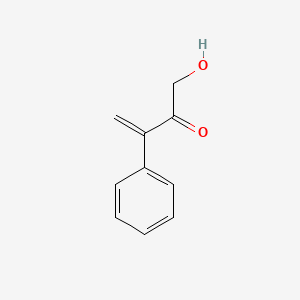
1-Hydroxy-3-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-phenylbut-3-en-2-one is an organic compound with the molecular formula C10H10O2. It is a hydroxy ketone, characterized by the presence of both hydroxyl and carbonyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-3-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 2,3-butanedione with a Grignard reagent such as phenylmagnesium bromide. This reaction is typically carried out at low temperatures (below 10°C) in the presence of tetrahydrofuran or a mixture of tetrahydrofuran and toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis involving Grignard reagents and ketones can be scaled up for industrial applications, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed
Oxidation: Formation of 3-phenylbut-3-en-2-one.
Reduction: Formation of 1-phenylbut-3-en-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Hydroxy-3-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-phenylbut-3-en-2-one involves its interaction with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can affect biological pathways and enzyme activities, making it a valuable compound in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-phenyl-: Similar structure but lacks the hydroxyl group.
1-Phenylbut-3-en-2-one: Similar structure but lacks the hydroxyl group.
1-Phenyl-3-buten-1-ol: Similar structure but has a hydroxyl group at a different position .
Uniqueness
1-Hydroxy-3-phenylbut-3-en-2-one is unique due to the presence of both hydroxyl and carbonyl groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and research.
Properties
CAS No. |
872891-62-8 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-hydroxy-3-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H10O2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,11H,1,7H2 |
InChI Key |
SKCZEZIROFNQBF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


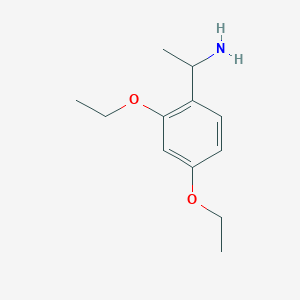
![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
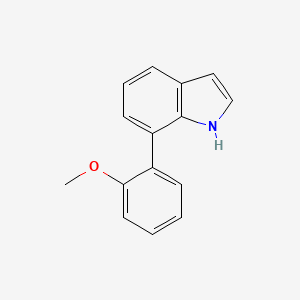
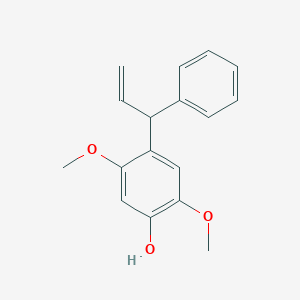
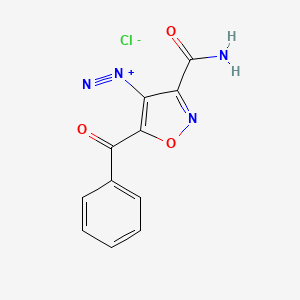
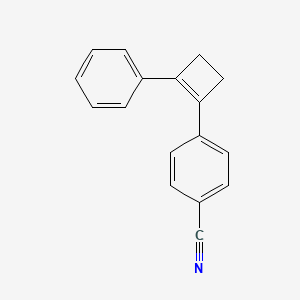
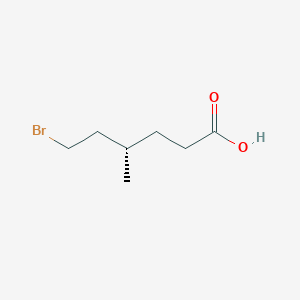
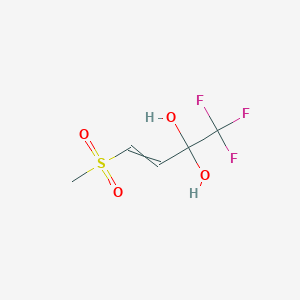
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
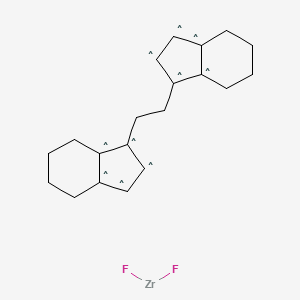
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
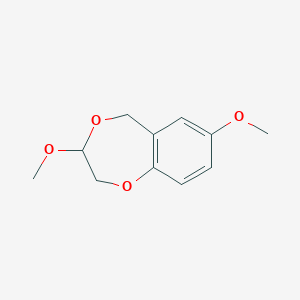
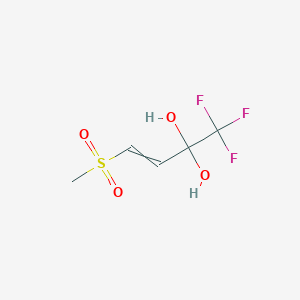
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
